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Compound of Interest

Compound Name: Tert-butylcyclohexane

Cat. No.: B1196954

An In-depth Technical Guide on the Physical and Chemical Properties of tert-
Butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylcyclohexane is a monosubstituted cyclohexane that serves as a cornerstone
molecule in the study of conformational analysis. Its bulky tert-butyl group effectively "locks" the
cyclohexane ring into a specific chair conformation, making it an invaluable tool for
investigating stereochemical and electronic effects in cyclic systems. This technical guide
provides a comprehensive overview of the physical and chemical properties of tert-
butylcyclohexane, including detailed spectroscopic data, thermodynamic parameters, and
experimental methodologies, to support its application in research and drug development.

Physical Properties

The physical properties of tert-butylcyclohexane are well-documented and are summarized in
the table below. These properties are essential for its handling, purification, and use as a
solvent or a reference compound.
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Property Value Reference(s)
Molecular Formula CioHz0 [1112]
Molecular Weight 140.27 g/mol [2]
Appearance Colorless liquid [3]

Boiling Point 171-171.5°C [2]

Melting Point -41 °C [2]

Density 0.81-0.83 g/cm3 at 20 °C [2]

Refractive Index 1.4460 - 1.4480 at 20 °C [4]

Solubility Insoluble in water [5]

Conformational Analysis

The most significant chemical feature of tert-butylcyclohexane is the profound influence of the
tert-butyl group on the conformational equilibrium of the cyclohexane ring. The steric bulk of the
tert-butyl group strongly disfavors the axial position due to severe 1,3-diaxial interactions with
the axial hydrogens on the same side of the ring. Consequently, the equilibrium lies
overwhelmingly towards the conformer with the tert-butyl group in the equatorial position.[5][6]

This conformational locking is a critical concept in stereochemistry and is often exploited in the
design of molecules with specific three-dimensional arrangements, which is of particular
interest in drug development for optimizing ligand-receptor interactions.

Caption: Conformational equilibrium of tert-butylcyclohexane.

Spectroscopic Properties

The spectroscopic data for tert-butylcyclohexane are consistent with its rigid, equatorially-
substituted chair conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rapid chair-chair interconversion at room temperature, the NMR spectra of many
substituted cyclohexanes show time-averaged signals. However, for tert-butylcyclohexane,
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the overwhelming preference for the equatorial conformer results in a spectrum that is
essentially that of a single, locked conformation.

1H NMR Data (90 MHz, CDCI3)[1]

Chemical Shift o . .
Multiplicity Integration Assignment
(ppm)
Cyclohexyl protons
1.95 - 1.45 m 5H y_ P ,
(axial and equatorial)
Cyclohexyl protons
1.45-0.73 m 6H y. P _
(axial and equatorial)
0.831 s 9H tert-Butyl protons

13C NMR Data (Solvent: CDCI3)[7][8][9]

Chemical Shift (ppm) Assignment

~48 C1 (CH)

~32 C(CHs)s (quaternary)
~27.5 C(CHs)s (methyls)
~27 C2, C6 (CH2)

~26.5 C3, C5 (CH2)

~26 C4 (CH-2)

Infrared (IR) Spectroscopy

The IR spectrum of tert-butylcyclohexane is characteristic of a saturated hydrocarbon,
showing strong C-H stretching and bending vibrations.

Major IR Absorption Bands (Neat)[10]
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Wavenumber (cm~?) Intensity Assignment
C-H stretching (cyclohexyl and
2925-2950 Strong
tert-butyl)
C-H stretching (cyclohexyl and
2850-2870 Strong
tert-butyl)
] CH: scissoring and CHs
1440-1470 Medium ) )
asymmetric bending
) CHs symmetric bending (tert-
1365 Medium

butyl)

Mass Spectrometry (MS)

The mass spectrum of tert-butylcyclohexane is dominated by fragmentation patterns

characteristic of alkylcyclohexanes.

Key Mass Spectrometry Fragments (GC-MS, Electron lonization)[2][4]

m/z Relative Intensity (%) Assighment

57 100 [C(CHs)s]* (tert-butyl cation)
83 ~40-60 [CeH11]* (cyclohexyl cation)
125 ~10-20 [M - CHs]*

140 ~5-15 [M]* (Molecular ion)

Thermodynamic Properties

The thermodynamic properties of tert-butylcyclohexane, particularly the energy difference

between its conformers, are fundamental to understanding its behavior.
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Property Value Reference(s)

~4.9 - 5.0 kcal/mol (~20.5 -

A-value (AG® 6][11
(&%) 20.9 kd/mol) eli11]

Standard Enthalpy of Data not readily available in

Formation (AHf°) searched resources.

The A-value represents the Gibbs free energy difference between the axial and equatorial
conformers.[11] The large A-value for the tert-butyl group quantifies its strong preference for
the equatorial position.[6]

Chemical Properties and Reactivity

Tert-butylcyclohexane is a saturated hydrocarbon and is generally unreactive under standard
conditions. Its primary chemical significance lies in how the conformationally rigid tert-
butylcyclohexyl scaffold influences the reactivity of functional groups attached to it. For
instance, in elimination reactions of substituted tert-butylcyclohexanes, the stereochemical
orientation of the leaving group (axial vs. equatorial) dramatically affects the reaction rate and
pathway, providing classic examples of the stereoelectronic requirements of these reactions.

Experimental Protocols

The following are generalized protocols for the characterization of tert-butylcyclohexane.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra of tert-butylcyclohexane.
Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of tert-butylcyclohexane in ~0.6-0.7
mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).[7]

e Instrument Parameters (for a 300-400 MHz spectrometer):
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o H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical spectral
width is 0-10 ppm. The number of scans can be low (e.g., 8-16) due to the high
concentration.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral
width of 0-60 ppm is sufficient. A larger number of scans (e.g., 1024 or more) will be
required to achieve a good signal-to-noise ratio.[12]

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the
spectrum, and performing baseline correction. Reference the spectrum to the TMS signal.

IR Spectroscopy

Objective: To obtain the IR spectrum of liquid tert-butylcyclohexane.
Methodology:

o Sample Preparation (Neat Liquid): Place one to two drops of tert-butylcyclohexane onto
the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to
create a thin liquid film between the plates.[3]

e Instrument Parameters:
o Obtain a background spectrum of the empty spectrometer.
o Place the sample holder with the salt plates in the instrument's sample compartment.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

GC-MS Analysis

Objective: To obtain the mass spectrum of tert-butylcyclohexane and determine its retention
time.
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Methodology:

o Sample Preparation: Prepare a dilute solution of tert-butylcyclohexane in a volatile organic
solvent (e.g., hexane or dichloromethane).

e Instrument Parameters (representative):
o Gas Chromatograph (GC):

= Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25
pum).

» |njector Temperature: 250 °C.
= Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
» Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Mass Spectrometer (MS):
» |onization Mode: Electron lonization (EIl) at 70 eV.
» Mass Range: Scan from m/z 40 to 200.

o Data Analysis: Identify the peak corresponding to tert-butylcyclohexane in the total ion
chromatogram and analyze the corresponding mass spectrum.

Synthesis and Characterization Workflow

A common synthetic route to tert-butylcyclohexane is the hydrogenation of tert-butylbenzene.
The following diagram illustrates a typical workflow for its synthesis and subsequent
characterization.
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Caption: General workflow for synthesis and characterization.

Conclusion

Tert-butylcyclohexane is a fundamentally important molecule in organic chemistry, primarily
due to the conformational rigidity imparted by its bulky tert-butyl group. Its well-defined physical

and spectroscopic properties make it an ideal model system for a wide range of chemical
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studies. This guide provides essential data and methodologies to assist researchers, scientists,
and drug development professionals in utilizing tert-butylcyclohexane and its derivatives in
their work. A thorough understanding of its properties is crucial for the rational design and
analysis of complex cyclic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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